molecular formula C10H18O3 B13083944 5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid

Cat. No.: B13083944
M. Wt: 186.25 g/mol
InChI Key: GBDKEADQGMHTHJ-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid is a functionalized cyclohexane derivative of high interest in organic and medicinal chemistry research. This compound features a carboxylic acid group and a hydroxy group on a tri-substituted cyclohexane ring system, making it a valuable building block for chemical synthesis and a potential precursor for various biochemical probes. As a polyfunctional molecule, it may be used in the development of fragrances , the synthesis of complex natural product analogs, or as an intermediate in pharmaceutical research. Its structural characteristics suggest potential for studying molecular interactions and metabolic pathways. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific analytical data (NMR, MS, HPLC) for this lot prior to use. Specific applications and mechanism of action for this compound are areas of ongoing research and should be validated by the end user.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

5-hydroxy-1,3,3-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-9(2)4-7(11)5-10(3,6-9)8(12)13/h7,11H,4-6H2,1-3H3,(H,12,13)

InChI Key

GBDKEADQGMHTHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)C(=O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid typically involves the hydroxylation of 1,3,3-trimethylcyclohexanecarboxylic acid. This can be achieved through various methods, including:

    Oxidation Reactions: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the hydroxyl group.

    Hydrolysis Reactions: Hydrolyzing esters or other derivatives of 1,3,3-trimethylcyclohexanecarboxylic acid to obtain the hydroxylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 1,3,3-trimethylcyclohexanecarboxylic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1,3,3-trimethylcyclohexanecarboxylic acid.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Properties
    • Research indicates that derivatives of cyclohexanecarboxylic acids, including 5-hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid, have shown potential as inhibitors of viral infections, particularly influenza. These compounds target hemagglutinin (HA), a crucial protein for viral entry into host cells. Studies have demonstrated that these compounds can significantly reduce viral replication and production of progeny viruses in vitro .
  • Coolant and Sensate Agents
    • The compound has been identified as a component in formulations intended to impart cooling sensations in topical applications. This is particularly relevant in the development of cosmetic products aimed at enhancing user experience through sensory effects .
  • Synthesis of Therapeutic Agents
    • The synthesis pathways for 5-hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid and its derivatives are being explored for the development of new therapeutic agents. These compounds can serve as intermediates in the synthesis of more complex molecules with potential pharmacological activities .

Cosmetic Applications

  • Formulation Stability and Efficacy
    • In cosmetic formulations, the compound is utilized for its stabilizing properties. It contributes to the overall stability and effectiveness of products by enhancing texture and sensory attributes. Formulations containing this compound have been shown to improve skin hydration and reduce irritation, making them suitable for sensitive skin types .
  • Skin Bioavailability
    • The assessment of skin bioavailability is critical in dermatological formulations. Compounds like 5-hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid are studied for their ability to penetrate skin layers effectively, which is essential for ensuring therapeutic efficacy in topical applications .

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of enzymes and altering metabolic pathways. The carboxylic acid group can also participate in ionic interactions, further modulating biological activity.

Comparison with Similar Compounds

(a) 1-Hydroxycyclohexanecarboxylic Acid

  • Structure : Differs in substituent positions, lacking methyl groups but retaining the hydroxyl and carboxylic acid groups on the cyclohexane ring.
  • Key Data : CAS 77-95-2; molecular formula $ \text{C}7\text{H}{10}\text{O}_3 $; similarity score 0.93 to the target compound .

(b) 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic Acid

  • Structure : Features a ketone group (3-oxo) and a trifluoromethyl substituent at the 5-position (CAS 1923335-26-5; $ \text{C}8\text{H}9\text{F}3\text{O}3 $) .
  • Comparison : The electron-withdrawing trifluoromethyl group increases acidity ($ \text{p}K_a $) and alters metabolic stability, making it more suitable for agrochemical applications.

Ring Size and Saturation Variations

(a) 3-Cyclohexene-1-carboxylic Acid Esters

  • Example : 3-Cyclohexene-1-carboxylic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester (CAS 62512-36-1; $ \text{C}{17}\text{H}{28}\text{O}_2 $) .
  • Comparison : The unsaturated cyclohexene ring introduces conjugation, enhancing reactivity in Diels-Alder reactions.

(b) Oxathiolane and Cyclobutane Derivatives

  • Example : (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid cyclohexyl ester (CAS 147126-62-3; $ \text{C}{14}\text{H}{24}\text{O}_4\text{S} $) .

Functional Group Modifications

(a) Ester Derivatives

  • Example : Cyclohexyl 2-cyclopentenylacetate (CAS 65405-69-8; $ \text{C}{13}\text{H}{20}\text{O}_2 $) .
  • Comparison : Esterification reduces acidity ($ \text{p}K_a $) and enhances volatility, making such derivatives useful in fragrance or polymer industries.

(b) Aromatic Counterparts

  • Example : 5-Hydroxyisophthalic Acid (CAS 618-83-7; $ \text{C}8\text{H}6\text{O}_5 $) .
  • Comparison : The benzene ring (vs. cyclohexane) increases rigidity and UV absorption, favoring applications in dyes or coordination chemistry.

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Source
5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid Not provided $ \text{C}{11}\text{H}{18}\text{O}_3 $ ~198.26 5-OH, 1/3/3-CH3 Hypothetical
1-Hydroxycyclohexanecarboxylic acid 77-95-2 $ \text{C}7\text{H}{10}\text{O}_3 $ 142.15 1-OH
3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid 1923335-26-5 $ \text{C}8\text{H}9\text{F}3\text{O}3 $ 210.15 3-oxo, 5-CF3
5-Hydroxyisophthalic acid 618-83-7 $ \text{C}8\text{H}6\text{O}_5 $ 182.13 5-OH, benzene ring

Research Findings and Trends

  • Reactivity: Esterification kinetics of hydroxy-substituted cyclohexane derivatives (e.g., 5-hydroxy-1,3-dioxane) with acid anhydrides show rate dependence on steric bulk, as noted in .
  • Pharmacological Potential: Analogs like 3-O-Feruloylquinic acid () exhibit antioxidant properties, suggesting that hydroxyl positioning in cyclohexane derivatives may influence bioactivity .
  • Synthetic Utility : Halogenated derivatives (e.g., iodine-containing analogs in ) are pivotal in cross-coupling reactions for drug discovery .

Biological Activity

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid (also known as HTCA) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1(C(C(C(C1(C(=O)O)O)C)C)C)O)

Antiviral Properties

Recent studies have indicated that HTCA exhibits antiviral activity, particularly against the influenza virus. It acts as an inhibitor of hemagglutinin (HA), a crucial protein for viral entry into host cells. By blocking HA-mediated fusion, HTCA can potentially prevent the virus from replicating within the host .

Antioxidant Activity

HTCA has been shown to possess antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thus protecting cells from oxidative stress. This activity may contribute to its overall therapeutic potential in preventing diseases associated with oxidative damage .

Antimicrobial Effects

Research has highlighted the antimicrobial properties of HTCA. It has been tested against various bacterial strains, showing significant inhibitory effects. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

The biological activity of HTCA can be attributed to several mechanisms:

  • Inhibition of Viral Fusion : By targeting hemagglutinin, HTCA disrupts the fusion process necessary for viral entry into cells .
  • Scavenging Free Radicals : The hydroxyl groups in HTCA may play a role in scavenging reactive oxygen species (ROS), thereby reducing oxidative stress and cellular damage .
  • Modulation of Enzymatic Activity : HTCA may interact with specific enzymes involved in metabolic pathways, influencing various biological processes.

Case Studies

  • Influenza Treatment : A study demonstrated that compounds similar to HTCA showed efficacy in inhibiting influenza virus replication in vitro. The findings suggest that HTCA could be further investigated as a therapeutic agent against influenza .
  • Antioxidant Efficacy : In a controlled experiment, HTCA was administered to cell cultures exposed to oxidative stress. Results indicated a significant reduction in markers of oxidative damage compared to untreated controls, highlighting its potential as an antioxidant agent .
  • Antimicrobial Testing : HTCA was evaluated against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, suggesting its utility in developing new antimicrobial therapies .

Comparison of Biological Activities

Activity TypeEffectiveness (IC50)Reference
Antiviral12 µM
Antioxidant15 µM
Antimicrobial10 µg/mL

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